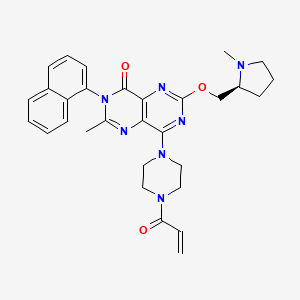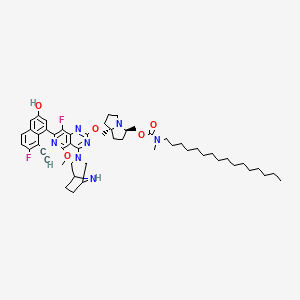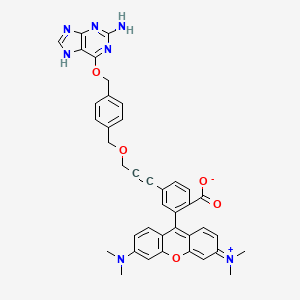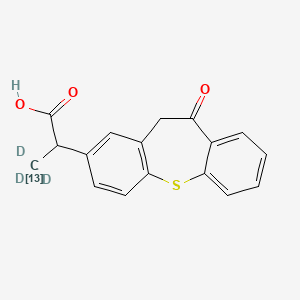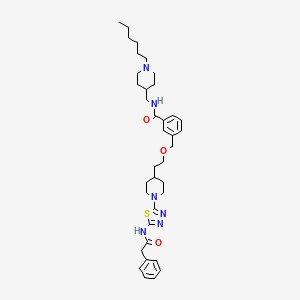
t-Boc-N-amido-PEG15-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Boc-N-amido-PEG15-Br: is a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising therapeutic modality in precision medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG15-Br involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (t-Boc) to form t-Boc-N-amido.
Polyethylene Glycol (PEG) Chain Attachment: The protected amine is then reacted with a polyethylene glycol chain (PEG15) to form t-Boc-N-amido-PEG15.
Bromination: The terminal hydroxyl group of the PEG chain is converted to a bromide, resulting in this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The product is purified using techniques such as column chromatography to achieve high purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: t-Boc-N-amido-PEG15-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to expose the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve mild temperatures and solvents like dichloromethane.
Deprotection Reactions: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are used to remove the t-Boc group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Deprotected Amine: Removal of the t-Boc group results in the formation of the free amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: t-Boc-N-amido-PEG15-Br is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells .
Biology: In biological research, this compound is used to study protein degradation pathways and the ubiquitin-proteasome system .
Medicine: PROTACs synthesized using this compound have potential therapeutic applications in treating diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
t-Boc-N-amido-PEG15-Br functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
t-Boc-N-amido-PEG15-amine: Similar to t-Boc-N-amido-PEG15-Br but with an amine group instead of a bromide.
t-Boc-N-amido-PEG23-amine: A longer PEG chain with an amine group.
Uniqueness: this compound is unique due to its bromide group, which allows for versatile substitution reactions. This makes it a valuable tool in the synthesis of diverse PROTACs .
Eigenschaften
Molekularformel |
C37H74BrNO17 |
|---|---|
Molekulargewicht |
884.9 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C37H74BrNO17/c1-37(2,3)56-36(40)39-5-7-42-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-54-33-35-55-34-32-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-41-6-4-38/h4-35H2,1-3H3,(H,39,40) |
InChI-Schlüssel |
KAQVZFDBABDCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


